1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of a pyrazole derivative with propargyl bromide under phase-transfer catalysis conditions . The reaction is carried out in a solvent such as toluene with a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free synthesis methods have also been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The propargyl group can participate in Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in toluene with sodium hydroxide under phase-transfer catalysis.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the coupling partner.
Scientific Research Applications
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in having a propargyl group and used in Sonogashira cross-coupling reactions.
1,3-Diazole Derivatives: Share the pyrazole ring structure and exhibit a range of biological activities.
Uniqueness
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a pyrazole ring with a propargyl group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-5-6-12(3)10-9(7-14)8(2)11-13(10)4/h1,7H,6H2,2-4H3 |
InChI Key |
CODCLMSMTWJSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N(C)CC#C)C |
Origin of Product |
United States |
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